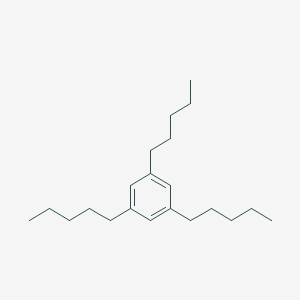

1,3,5-Tripentylbenzene

Vue d'ensemble

Description

1,3,5-Triphenylbenzene is a thermally and photochemically stable fluorescent platform with π-electron-rich characteristics . It has a molecular formula of C24H18 and an average mass of 306.400 Da .

Synthesis Analysis

Triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . The synthesis of molecules bearing several ferrocene (Fc) moieties has been widely investigated over the years . Sirilaksanapong et al. synthesized the water-soluble 1,3,5-TPB fluorophores 29 and 30 by Sonogashira coupling between 1,3,5-tri-(4′-iodophenyl)benzene and the peripheral units ethyl-4-ethynylbenzoate and diethyl 5-ethynyl iso .

Molecular Structure Analysis

The molecular structure of 1,3,5-Triphenylbenzene was revealed through single-crystal X-ray diffraction experiments . The internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and there are no significant π stacking interactions therein .

Chemical Reactions Analysis

1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It has been used in the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA) .

Physical And Chemical Properties Analysis

1,3,5-Triphenylbenzene is a yellow crystalline powder . It has a boiling point of 460 °C and a melting point of 172-174 °C . It is not classified as a hazardous substance or mixture .

Applications De Recherche Scientifique

Photoluminescent Chemo-Sensors

1,3,5-Tripentylbenzene serves as a photoluminescent platform for the development of chemo-sensors. These sensors are designed to detect species of environmental and biological significance, such as polynitroaromatic compounds (PNACs), which include explosives like trinitrotoluene (TNT) and dinitrotoluene (DNT). The compound’s stability and π-electron-rich characteristics make it an ideal candidate for fluorescence signaling .

Supramolecular Building Blocks

The peripheral phenyl rings of 1,3,5-Tripentylbenzene contribute to its utility as a supramolecular building block. It’s used in the creation of high-porosity materials , which have applications in gas storage and separation technologies. This is due to its ability to form stable structures with large surface areas .

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, 1,3,5-Tripentylbenzene is used as a building block for organic light-emitting diodes (OLEDs). Its photoluminescent properties are harnessed to produce devices with better light emission efficiency and stability, contributing to advancements in display and lighting technologies .

Liquid Crystal Displays

The compound’s structure lends itself to the formation of discotic liquid crystals . These are used in liquid crystal displays (LCDs) for their ability to control light transmission, which is crucial for high-quality display screens .

Covalent Organic Frameworks (COFs)

1,3,5-Tripentylbenzene is instrumental in synthesizing covalent organic frameworks. COFs are a class of porous crystalline materials used for catalysis, drug delivery, and as sensors due to their tunable pore sizes and high surface areas .

Environmental Pollution Monitoring

The compound’s sensitivity to various pollutants makes it a valuable tool for environmental monitoring. It can be used to develop sensors that detect non-biodegradable environmental pollutants, aiding in the assessment and management of ecological health .

Selective Ion Sensing

Researchers have synthesized derivatives of 1,3,5-Tripentylbenzene for the selective sensing of ions like fluoride. These sensors operate through a fluorescence turn-on mechanism, which is significant for detecting ions in biological systems .

Photodynamic Therapy

In medical research, 1,3,5-Tripentylbenzene derivatives are explored for their potential in photodynamic therapy. This treatment method uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .

Mécanisme D'action

Safety and Hazards

Orientations Futures

1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit .

Propriétés

IUPAC Name |

1,3,5-tripentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511725 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tripentylbenzene | |

CAS RN |

78870-40-3 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)